![molecular formula C14H10N2O2S B14421115 3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione CAS No. 80862-05-1](/img/structure/B14421115.png)
3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione is a complex organic compound with a unique structure that combines elements of pyrrole and phenothiazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to specific receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione: Shares structural similarities but differs in its biological activity and applications.
Pyrrolo[3,2-c]carbazole: Another related compound with distinct photophysical and antioxidant properties.
Uniqueness
3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione is unique due to its specific combination of pyrrole and phenothiazine elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80862-05-1 |
|---|---|
Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3,6-dihydropyrrolo[2,3-c]phenothiazine 11,11-dioxide |
InChI |
InChI=1S/C14H10N2O2S/c17-19(18)13-4-2-1-3-11(13)16-12-6-5-10-9(14(12)19)7-8-15-10/h1-8,15-16H |
InChI Key |
MLDHVVWXNHMQPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
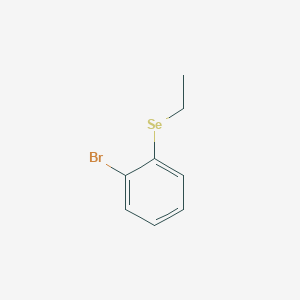
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

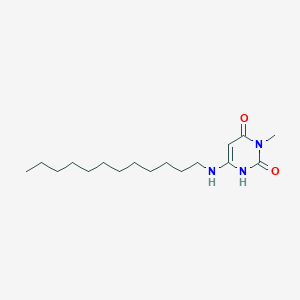
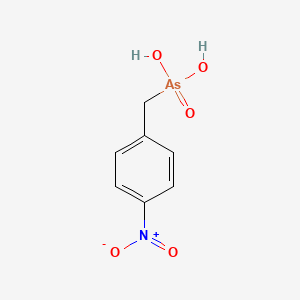
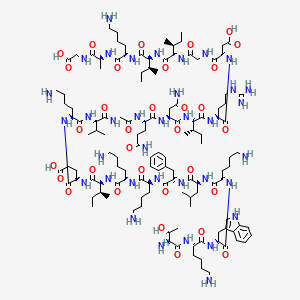
![2-(azepan-1-ium-1-yl)ethyl N-[2-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B14421078.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

phosphanium bromide](/img/structure/B14421102.png)
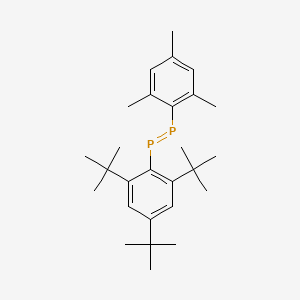
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14421109.png)
